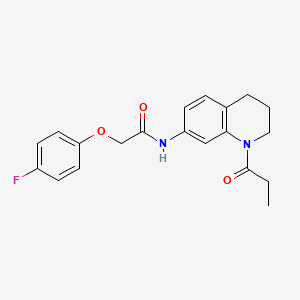
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, commonly referred to as CPT-11, is a novel compound that has been used in scientific research and in the laboratory setting. It is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. CPT-11 has numerous applications in the field of scientific research, including its use as an anticancer agent, as well as its potential use in the treatment of other diseases.
作用机制
CPT-11 acts as an inhibitor of topoisomerase I, an enzyme that is responsible for the unwinding of DNA during replication. CPT-11 binds to the enzyme and prevents it from functioning, thereby inhibiting the replication of the cancer cells.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce the levels of certain proteins involved in the progression of certain types of cancer. In addition, CPT-11 has been shown to reduce inflammation and to have an anti-angiogenic effect. It has also been shown to have a number of beneficial effects on the immune system, such as increasing the production of cytokines and other immune-related proteins.
实验室实验的优点和局限性
The use of CPT-11 in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is also relatively stable, making it easy to store and handle in the laboratory setting. In addition, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are also some limitations to its use in the laboratory setting. CPT-11 is a relatively toxic compound, and it must be handled with care to avoid any potential health risks. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain circumstances.
未来方向
Although CPT-11 has been studied extensively, there are still many areas that require further research. For example, more research is needed to determine the optimal dose and schedule for its use in the treatment of cancer. In addition, further research is needed to determine the long-term effects of CPT-11, as well as its potential toxicities. Furthermore, further research is needed to determine the potential use of CPT-11 in combination with other drugs, as well as its potential use in the treatment of other diseases. Finally, further research is needed to better understand the mechanism of action of CPT-11, as well as to identify potential biomarkers for its use in the diagnosis and treatment of cancer.
合成方法
CPT-11 is synthesized through a series of reactions involving the reaction of 4-chloro-N-acetylphenoxyacetamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride. This reaction yields the desired CPT-11 compound, which can then be purified by chromatography.
科学研究应用
CPT-11 has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including those of the colon, lung, and breast. It has also been shown to be effective in the treatment of certain types of leukemia. In addition to its use as an anticancer agent, CPT-11 has also been studied for its potential use in the treatment of other diseases, such as HIV and hepatitis C.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCULIJYEDNZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6569957.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide](/img/structure/B6569971.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![1-[(5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6569978.png)
![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)






